4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline
Overview
Description
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is a heterocyclic compound that contains both an imidazole ring and a brominated aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting that the targets could be related to these biological processes.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in antimicrobial and anticancer effects
Result of Action
Similar compounds have been shown to have antimicrobial and anticancer effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline typically involves the following steps:
Bromination: The starting material, 2,6-dimethylaniline, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Imidazole Formation: The brominated intermediate is then reacted with an imidazole derivative, such as 2-(chloromethyl)-1H-imidazole, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methylaniline
- 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Uniqueness
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is unique due to the presence of both the brominated aniline and imidazole moieties, which can confer distinct chemical and biological properties. The specific substitution pattern on the aniline ring can also influence its reactivity and interactions with other molecules.
Biological Activity
4-Bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline is a heterocyclic compound that exhibits significant biological activity. This compound contains both an imidazole ring and a brominated aniline moiety, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
IUPAC Name: this compound
Molecular Weight: 284.16 g/mol
CAS Number: 1247827-56-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity: Similar compounds have demonstrated the ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. The imidazole ring is known for its role in interacting with biological macromolecules.
- Anticancer Activity: The compound's structure suggests potential interactions with cancer cell pathways. Compounds containing imidazole and brominated anilines have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Antimicrobial Studies
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A study conducted on breast cancer cell lines demonstrated:
These results indicate significant cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination: The starting material, 2,6-dimethylaniline, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
- Imidazole Formation: The brominated intermediate is reacted with an imidazole derivative under basic conditions to yield the final product.
Case Studies
Several studies have explored the biological applications of compounds related to this compound:
- Palladium(II) Complexes: Research has shown that palladium(II) complexes containing imidazole derivatives exhibit enhanced anticancer activity compared to their non-complexed counterparts . This suggests that metal coordination may enhance the bioactivity of similar compounds.
- Development of Novel Therapeutics: A study highlighted the synthesis of new derivatives based on this compound aimed at improving selectivity and potency against cancer cells . These derivatives showed promise in preclinical models.
Properties
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)16-7-11-14-3-4-15-11/h3-6,16H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBENGZRGGXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=NC=CN2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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